(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative notable for its potential applications in medicinal chemistry. This compound has garnered attention due to its possible pharmacological properties, particularly in relation to cardiovascular and neurological diseases. The compound's structure features a cyclopropane ring substituted with a dichlorophenyl group, which is critical for its biological activity.
This compound is classified under organic compounds, specifically as an amine and a cyclopropane derivative. Its chemical formula is , and it has been studied for its role as an intermediate in the synthesis of various pharmaceuticals, including the antiplatelet drug ticagrelor.
The synthesis of (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine typically involves several key steps:
In industrial settings, the synthesis may be optimized for larger scale production using continuous flow reactors and automated systems to ensure consistent quality and yield.
The molecular structure of (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine can be represented as follows:
The compound features a cyclopropane ring with a dichlorophenyl substituent that significantly influences its chemical properties and biological activity.
(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine can participate in various chemical reactions:
The mechanism of action of (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine primarily involves its interaction with biological targets such as receptors or enzymes. The dichlorophenyl moiety enhances binding affinity to specific targets, which may lead to modulation of biological pathways relevant to cardiovascular function or neurotransmission.
(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine has several significant applications:
This compound exemplifies the intersection of organic synthesis and pharmacology, showcasing how modifications at the molecular level can lead to significant biological implications.
The chiral cyclopropanamine scaffold epitomizes a privileged structure in drug discovery, with (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine emerging as a structurally distinctive pharmacophore. Its configuration mergines the stereochemical rigidity of the cyclopropane ring with the bioisosteric properties of halogenated aryl systems. This compound’s unique spatial and electronic profile enables precise target engagement, positioning it as a critical synthetic intermediate for bioactive molecules targeting neurological and cardiovascular disorders [1] [7].
Chiral cyclopropanamines confer three-dimensional complexity to drug molecules, enhancing target selectivity and metabolic stability. The strained cyclopropane ring:
Notably, FDA-approved drugs like tranylcypromine ((1R,2S)-2-phenylcyclopropan-1-amine) validate this scaffold’s therapeutic utility in CNS disorders [3]. The 2,4-dichloro derivative extends these properties through enhanced lipophilicity (calculated LogP >3) and steric bulk.
Table 1: Comparative Properties of Bioactive Cyclopropanamines
Compound | Molecular Formula | Configuration | pKa | LogP | Therapeutic Role |
---|---|---|---|---|---|
(1R,2S)-2-Phenylcyclopropan-1-amine | C₉H₁₁N | (1R,2S) | 8.2 | 1.2 | MAO inhibitor (CNS) |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine·HCl | C₉H₁₀ClF₂N | (1R,2S) | - | 3.28 | Ticagrelor intermediate (CV) |
Target Compound | C₉H₉Cl₂N | (1R,2S) | ~8.5* | ~3.6* | Neurological modulator (proposed) |
**Estimated from structural analogs
The 2,4-dichlorophenyl moiety critically influences the compound’s bioactivity profile:
This substitution differentiates it from the 3,4-difluorophenyl analog in ticagrelor synthesis, where fluorine’s smaller van der Waals radius (1.47 Å vs. Cl’s 1.75 Å) permits distinct target interactions [5].
The trans-(1R,2S) configuration dictates target-binding precision:
Table 2: Stereochemistry-Dependent Properties of Cyclopropanamine Derivatives
Property | (1R,2S)-Isomer | (1S,2R)-Isomer | Biological Consequence |
---|---|---|---|
Amine Orientation | Equatorial | Axial | Enhanced solvent exposure/solubility |
Target Affinity (MAO-B) | Kᵢ = 12 nM | Kᵢ = 1.2 µM | 100-fold selective inhibition |
Metabolic Stability | t₁/₂ > 6h (human microsomes) | t₁/₂ = 1.2h | Reduced first-pass clearance |
Synthetic routes to this stereoisomer typically employ:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7